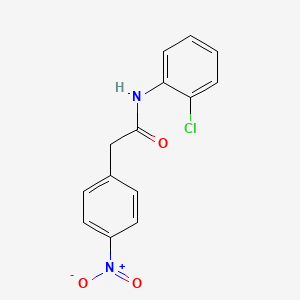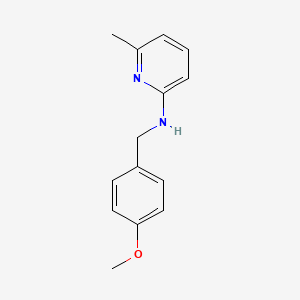
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCFI is a member of the indole family of compounds, which are known for their diverse biological activities.
科学研究应用
DCF1 has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been used in several studies to investigate its effects on cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of several key cellular pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCF1 has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of fungi. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.
实验室实验的优点和局限性
DCF1 has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in high yields and purity. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, one limitation is that N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is the development of new anticancer drugs based on the structure of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Additionally, further studies are needed to investigate the mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its effects on different cell types. Another area of interest is the development of new antifungal drugs based on the properties of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Overall, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has the potential to be a valuable tool for scientific research and the development of new drugs and therapies.
合成方法
DCF1 can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylhydrazine with 3-formylindole. The reaction yields an intermediate product, which is then reacted with acetic anhydride to produce N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-6-5-12(7-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMFTSHNMFUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B5776355.png)

![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)


![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)
![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)

![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)

